Boc-(S)-3-Amino-3-phenylpropanal
Overview
Description
Boc-(S)-3-Amino-3-phenylpropanal is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of significant interest in organic synthesis, particularly in the field of peptide synthesis, due to its stability and reactivity under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-Amino-3-phenylpropanal typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out under aqueous or anhydrous conditions, depending on the specific requirements of the synthesis .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids and derivatives like this compound often employs solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of peptides and amino acid derivatives by anchoring the C-terminus of the peptide chain to an insoluble resin support and assembling the peptide chain through iterative cycles of coupling and deprotection .
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-Amino-3-phenylpropanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Acidic Conditions: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted amino derivatives
Scientific Research Applications
Boc-(S)-3-Amino-3-phenylpropanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding mechanisms.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-3-phenylpropanal primarily involves the reactivity of the Boc-protected amino group and the aldehyde functional group. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthesis. The aldehyde group can undergo various transformations, enabling the compound to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Boc-(S)-3-Amino-3-phenylpropanoic acid
- Boc-(S)-3-Amino-3-phenylpropanol
- Fmoc-(S)-3-Amino-3-phenylpropanal
Uniqueness
Boc-(S)-3-Amino-3-phenylpropanal is unique due to its combination of a Boc-protected amino group and an aldehyde functional group. This dual functionality allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[(1S)-3-oxo-1-phenylpropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPCDZZHEWGTEU-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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